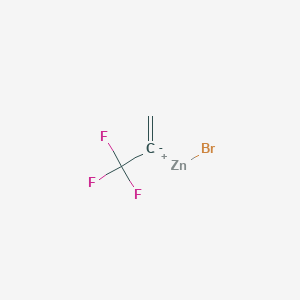

bromozinc(1+);3,3,3-trifluoroprop-1-ene

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. wikipedia.orgnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart remarkable characteristics to organic molecules. nih.govmdpi.com These characteristics include enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which are highly desirable in various applications. mdpi.comalfa-chemistry.com

In medicinal chemistry, the introduction of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) is a widely used strategy to improve a drug candidate's pharmacokinetic and pharmacodynamic profile. mdpi.comalfa-chemistry.commdpi.com It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds. alfa-chemistry.com Notable examples are found in treatments for cancer, depression, and bacterial infections. wikipedia.orgnih.gov Similarly, the agrochemical industry relies heavily on fluorinated molecules, with over half of its products containing C-F bonds to enhance potency and stability. wikipedia.org Beyond life sciences, organofluorine compounds are integral to materials science, leading to the development of polymers with exceptional thermal and chemical resistance (e.g., Teflon), advanced refrigerants, and specialized solvents. wikipedia.orgnih.govworktribe.com

Foundational Role of Organozinc Reagents in C-C Bond Formation and Functionalization

Organozinc reagents hold a distinguished place in the history and practice of organic synthesis. First prepared by Edward Frankland in 1848, they were among the earliest organometallic compounds discovered. wikipedia.org While their reactivity is more moderate compared to organolithium or Grignard reagents, this feature is a significant advantage, rendering them compatible with a wide array of sensitive functional groups such as esters, nitriles, and ketones. sigmaaldrich.comacs.orgorganicreactions.org This high degree of functional group tolerance makes them ideal for the complex syntheses of polyfunctional molecules without the need for extensive protection-deprotection steps. organicreactions.org

The primary role of organozinc reagents is in the formation of carbon-carbon bonds. sigmaaldrich.comslideshare.net They are key participants in numerous named reactions of fundamental importance:

The Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, forming a new C-C bond. wikipedia.orgsigmaaldrich.com

The Reformatsky Reaction: This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to produce a β-hydroxy ester. wikipedia.orgwikipedia.orgthermofisher.com The key intermediate is a zinc enolate, a specific type of organozinc reagent. wikipedia.org

The Simmons-Smith Reaction: Utilizes an organozinc carbenoid (iodomethyl)zinc iodide to convert alkenes into cyclopropanes. organicreactions.org

The preparation of organozinc reagents can be achieved through several methods, including the direct insertion of zinc metal into organic halides and transmetalation from other organometallic species. slideshare.net

Overview of 3,3,3-Trifluoropropene (B1201522) and its Halogenated Derivatives as Essential Building Blocks

3,3,3-Trifluoropropene (TFP) and its halogenated derivatives are crucial building blocks in organofluorine synthesis. researchgate.netrsc.org They serve as versatile precursors for introducing the valuable 3,3,3-trifluoropropyl or 3,3,3-trifluoropropenyl moieties into larger molecules. The trifluoromethyl group (-CF3) on the propene backbone significantly influences the molecule's reactivity and the properties of the resulting products.

Halogenated derivatives, such as 1-chloro-3,3,3-trifluoropropene and various bromo-3,3,3-trifluoropropenes, are particularly important as they provide a reactive handle for further chemical transformations. wikipedia.orggoogle.comnsc.ru For instance, 1-chloro-3,3,3-trifluoropropene is used as a refrigerant with a low global warming potential and as a starting material in chemical synthesis. wikipedia.org The synthesis of these halogenated derivatives often starts from TFP or other readily available materials, followed by halogenation and dehydrohalogenation steps. researchgate.netresearchgate.net These compounds are key intermediates for creating more complex fluorinated structures, including pharmaceuticals, agrochemicals, and fluorinated surfactants. nih.govrsc.org

| Property | 3,3,3-Trifluoropropene | (E)-1-Chloro-3,3,3-trifluoropropene |

| Molecular Formula | C3H3F3 | C3H2ClF3 |

| Molar Mass | 96.05 g/mol | 130.49 g/mol |

| Boiling Point | -20.5 °C | 15 to 19 °C |

| Primary Use | Precursor for fluorinated polymers and chemicals. | Low-GWP refrigerant, chemical intermediate. wikipedia.org |

| CAS Number | 677-21-4 | 102687-65-0 |

Contextualizing Bromozinc(1+);3,3,3-trifluoroprop-1-ene within Fluorinated Allylic Organozinc Chemistry

This compound is a fluorinated allylic organozinc reagent. This classification places it at the intersection of the fields described above: it is an organofluorine compound, an organozinc reagent, and is derived from a halogenated 3,3,3-trifluoropropene. Its primary role is to act as a nucleophilic source of the 3,3,3-trifluoroprop-1-enyl group for C-C bond formation.

The synthesis of this reagent follows the classical preparation method for organozinc halides: the oxidative addition of zinc metal into the carbon-bromine bond of a suitable precursor, such as 3-bromo-3,3,3-trifluoropropene.

General Synthesis of Allylic Zinc Halides

This table illustrates the general reaction for forming an allylic zinc halide, the class of compounds to which this compound belongs.

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

The reactivity of this compound is analogous to that of non-fluorinated allylic zinc reagents, but is modulated by the strong electron-withdrawing effect of the trifluoromethyl group. It is expected to readily add to electrophiles such as aldehydes, ketones, and imines. researchgate.net This reaction is a fluorinated version of the Barbier or Reformatsky-type reactions, providing a direct route to molecules containing a trifluorinated homoallylic alcohol moiety. wikipedia.orgnih.govbeilstein-journals.org Such structures are of significant interest in the development of new bioactive compounds. The functional group tolerance inherent to organozinc chemistry means this reagent can be used in the presence of other sensitive groups, making it a powerful tool for the targeted synthesis of complex fluorinated molecules. organicreactions.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

139954-92-0 |

|---|---|

Molecular Formula |

C3H2BrF3Zn |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

bromozinc(1+);3,3,3-trifluoroprop-1-ene |

InChI |

InChI=1S/C3H2F3.BrH.Zn/c1-2-3(4,5)6;;/h1H2;1H;/q-1;;+2/p-1 |

InChI Key |

OWXHXMKYUXLFID-UHFFFAOYSA-M |

Canonical SMILES |

C=[C-]C(F)(F)F.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,3 Trifluoroprop 1 Enyl Zinc Reagents

Direct Insertion of Zinc into Halogenated 3,3,3-Trifluoropropene (B1201522) Precursors

The most direct route to organozinc halides is the oxidative addition of elemental zinc into the carbon-halogen bond of an organic halide. This method is analogous to the formation of Grignard reagents and is a cornerstone of organozinc chemistry.

Synthesis from 1-Bromo-3,3,3-trifluoropropene and 2-Bromo-3,3,3-trifluoropropene

The synthesis of 3,3,3-trifluoroprop-1-enyl zinc reagents can be achieved by the direct reaction of metallic zinc with the corresponding brominated precursors, namely 1-bromo-3,3,3-trifluoropropene or 2-bromo-3,3,3-trifluoropropene. The reaction involves the insertion of a zinc(0) atom into the carbon-bromine bond of the vinyl halide, yielding the target organozinc bromide.

The general reaction is as follows: CF3-CH=CH-Br + Zn -> CF3-CH=CH-ZnBr (from 1-bromo isomer) CH2=C(CF3)-Br + Zn -> CH2=C(CF3)-ZnBr (from 2-bromo isomer)

This reaction is typically performed by stirring the bromo-trifluoropropene with a suspension of activated zinc powder in an appropriate anhydrous solvent. The success of this synthesis is highly dependent on the reactivity of the zinc metal, which often requires specific activation procedures to remove passivating surface oxides.

Activation Strategies for Elemental Zinc

Commercially available zinc metal, whether in powder, dust, or granular form, is typically coated with a thin layer of zinc oxide. This layer passivates the surface and inhibits the oxidative addition reaction. Consequently, an activation step is crucial for achieving efficient and reproducible synthesis of organozinc reagents. Several methods are commonly employed for this purpose. wisc.edu

Chemical Activators: Small quantities of chemical activators are frequently added to the reaction mixture.

Iodine (I₂): A catalytic amount of iodine is a widely used activator. It is believed to work by reacting with the zinc surface to etch away the oxide layer, exposing fresh, reactive metal. orgsyn.org The disappearance of the characteristic purple or brown color of iodine often signals the initiation of the organozinc formation.

1,2-Dibromoethane (DBE): This activator reacts with zinc to form zinc bromide and ethene gas. The observation of gas bubbles is a clear indicator of zinc activation. The in-situ formation of the zinc salt can also help to solubilize the organozinc product as it forms.

Trimethylsilyl (B98337) Chloride (TMSCl): TMSCl is effective at removing the oxide layers from the zinc surface, thereby exposing more zinc(0) for the oxidative addition. wisc.edu

Rieke Zinc: A highly reactive form of zinc, known as Rieke Zinc, can be prepared by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. This method produces a finely divided, high-surface-area zinc powder that readily reacts with organic halides, often without the need for additional activators. wisc.edu

| Activation Method | Reagent | Proposed Mechanism of Action | Observational Cue |

|---|---|---|---|

| Chemical Etching | Iodine (I₂) | Removes surface oxide layer, exposing fresh zinc. | Fading of iodine's characteristic color. |

| Chemical Etching / Salt Formation | 1,2-Dibromoethane (DBE) | Reacts with zinc to form ZnBr₂ and ethene. | Evolution of ethene gas (bubbling). |

| Oxide Removal | Trimethylsilyl Chloride (TMSCl) | Reacts with and removes the passivating ZnO layer. | Reaction initiation. |

| High-Reactivity Zinc | Rieke Zinc (from reduction of ZnCl₂) | Provides a high-surface-area, oxide-free form of zinc. | Often immediate reaction with the organic halide. |

Influence of Solvent Systems and Reaction Conditions

The choice of solvent is critical for the successful synthesis of organozinc reagents via direct insertion. The reaction mechanism involves two primary steps: oxidative addition at the metal surface to form the organozinc species, and subsequent solubilization of this species into the solution. wisc.edu Polar aprotic solvents are generally required to facilitate this process effectively.

Solvent Choice:

Tetrahydrofuran (THF): THF is a common solvent for organometallic reactions. However, for direct zinc insertion into less reactive halides like vinyl bromides, it may require the addition of solubilizing agents like lithium chloride (LiCl). LiCl forms a soluble adduct with the organozinc halide, which helps to remove it from the metal surface and prevent passivation.

Highly Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) are particularly effective. orgsyn.org Their high polarity and coordinating ability enhance the rate of both the oxidative addition and the solubilization of the resulting organozinc reagent, often leading to higher yields and faster reaction times.

Reaction Conditions: The reaction must be conducted under anhydrous and inert atmosphere (e.g., argon or nitrogen) conditions, as organozinc reagents are reactive towards both oxygen and protic solvents like water. Temperatures for the reaction can range from room temperature to elevated temperatures (e.g., 70-80 °C), depending on the reactivity of the specific bromo-trifluoropropene isomer and the solvent used.

Transmetalation Approaches for 3,3,3-Trifluoroprop-1-enyl Zinc Species

Transmetalation offers a powerful and often milder alternative to the direct insertion of zinc. This strategy involves the preparation of a more reactive organometallic intermediate, typically an organolithium or organomagnesium compound, which then transfers its organic group to a zinc salt.

Generation from Lithiated or Magnesiated Trifluoropropene Intermediates

This two-step approach provides access to the desired organozinc reagent through a well-defined pathway.

Formation of the Organolithium or Grignard Reagent: The first step is a halogen-metal exchange reaction. The bromo-trifluoropropene precursor is treated with either an alkyllithium reagent (such as n-butyllithium or tert-butyllithium) at low temperatures (typically -78 °C or lower) to form the corresponding 3,3,3-trifluoroprop-1-enyl lithium species. researchgate.net Alternatively, the precursor can be reacted with magnesium metal in an ethereal solvent like THF or diethyl ether to form the corresponding Grignard reagent, (3,3,3-trifluoroprop-1-enyl)magnesium bromide. mnstate.eduwikipedia.org

CF3-C(R)=CH-Br + R'Li -> CF3-C(R)=CH-Li + R'Br CF3-C(R)=CH-Br + Mg -> CF3-C(R)=CH-MgBr

Transmetalation with a Zinc Salt: The freshly prepared organolithium or Grignard reagent is then treated with an anhydrous zinc(II) halide, most commonly zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). orgsyn.org This results in a rapid and efficient transmetalation, yielding the more stable and less reactive 3,3,3-trifluoroprop-1-enyl zinc bromide.

CF3-C(R)=CH-Li + ZnBr₂ -> CF3-C(R)=CH-ZnBr + LiBr CF3-C(R)=CH-MgBr + ZnBr₂ -> CF3-C(R)=CH-ZnBr + MgBr₂

This method is particularly useful when the direct insertion of zinc is sluggish or when the precursor contains functional groups that are incompatible with the conditions required for direct insertion.

Scope and Limitations of Halogen-Zinc Exchange Reactions

The halogen-zinc exchange is a distinct type of transmetalation where the exchange occurs directly between an organic halide and a pre-formed organozinc reagent, rather than elemental zinc. researchgate.netnih.gov This method avoids the need for highly reactive organolithium or Grignard intermediates.

Reagents: The most common reagents for this exchange are dialkylzincs (e.g., diethylzinc, Et₂Zn, or diisopropylzinc, iPr₂Zn) or triorganozincates (e.g., nBu₃ZnLi), which are formed by reacting a dialkylzinc with one equivalent of an alkyllithium. nih.govresearchgate.net

CF3-C(R)=CH-Br + Et₂Zn -> CF3-C(R)=CH-ZnEt + EtBr

Scope: This reaction is particularly effective for organic iodides and electron-deficient bromides. The reactivity of the C-Br bond in bromo-trifluoropropenes is enhanced by the electron-withdrawing trifluoromethyl group, making them suitable candidates for this exchange. The reaction is often performed at low to moderate temperatures and is known for its excellent tolerance of sensitive functional groups that might be incompatible with lithium or magnesium reagents. researchgate.net

Limitations: A key limitation is that the exchange is an equilibrium process. To drive the reaction to completion, the newly formed organozinc product must be more stable than the starting organozinc reagent. The formation of a vinylic zinc species from an alkylzinc reagent is generally favorable. In some cases, an excess of the dialkylzinc reagent may be required. Furthermore, the reaction can sometimes be slow, although the addition of catalysts like copper(I) salts can accelerate the exchange rate. nih.gov

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| From Lithiated Intermediates | 1. R'Li (e.g., n-BuLi) 2. ZnBr₂ | Low temperature (-78 °C), THF | Well-defined, reliable for many substrates. | Requires cryogenic temperatures; low functional group tolerance of the lithium intermediate. |

| From Magnesiated Intermediates | 1. Mg metal 2. ZnBr₂ | Room temp. or reflux, THF/Ether | Milder than organolithium route. | Grignard formation can be difficult to initiate; moderate functional group tolerance. |

| Halogen-Zinc Exchange | R'₂Zn or R'₃ZnLi | -20 °C to 50 °C, THF or other aprotic solvents | Excellent functional group tolerance; avoids highly basic intermediates. | Can be an equilibrium process; may require excess reagent or catalysts. |

Electrochemical Generation of Fluorinated Organozinc Species

Electrochemical fluorination (ECF), or electrofluorination, represents a foundational method for synthesizing organofluorine compounds. wikipedia.org This electrosynthesis approach is valued for producing compounds with unique solvation properties and high chemical stability stemming from the carbon-fluorine bond. wikipedia.org Historically, ECF provided a safer and more controlled alternative to hazardous fluorinating agents. lew.ro The two primary commercialized ECF routes are the Simons process and the Phillips Petroleum process. wikipedia.org

The Simons process involves the electrolysis of an organic compound dissolved in hydrogen fluoride (B91410), using a nickel-plated anode and cell potentials around 5–6 V. wikipedia.org The Phillips Petroleum process, also known as Carbon Anode Vapor Phase Electrochemical Fluorination (CAVE), is conducted at porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF₂), a medium that acts as both a good electrolyte and an effective fluorine source. wikipedia.org More recent developments have seen ECF carried out in organic media, using fluoride salts like (C₂H₅)₃N:3HF with acetonitrile (B52724) as the solvent. wikipedia.org

While these electrochemical methods are well-established for the introduction of fluorine into organic molecules, specific literature detailing the direct electrochemical generation of bromozinc(1+);3,3,3-trifluoroprop-1-ene is limited. lew.rosemanticscholar.org However, the synthesis of other functionalized organozinc reagents, such as arylzinc species from aromatic chlorides, has been accomplished through electrochemical means. lookchem.com This precedent suggests the potential for developing electrochemical protocols for the synthesis of fluorinated alkenyl zinc reagents, although it remains an area requiring further investigation. The primary challenges in electrochemical partial fluorination, such as anodic passivation, have been addressed through the development of improved electrolytes like Et₃N·5HF and Et₄NF·4HF. lew.ro

Catalytic Preparation of Trifluoroprop-1-enyl Zinc Reagents

Catalytic methods offer a powerful and versatile platform for the synthesis and utilization of fluorinated zinc reagents. Transition metals, in particular, play a crucial role in facilitating these transformations under mild and selective conditions.

Transition Metal-Catalyzed Methods (e.g., Cobalt, Nickel)

Cobalt-Catalyzed Methods

Cobalt catalysis has been effectively employed in the synthesis and reaction of various organozinc reagents. nih.govresearchgate.net A notable method involves the cobalt-catalyzed preparation of functionalized arylzinc reagents from less reactive precursors like aromatic chlorides and sulfonates, using 2,2'-bipyridine (B1663995) as a ligand. lookchem.com While not directly applied to 3,3,3-trifluoroprop-1-ene, this methodology establishes cobalt's utility in forming C-Zn bonds from challenging substrates.

More analogous is the cobalt-catalyzed halogen/zinc exchange used to prepare reagents like [difluoro(trimethylsilyl)methyl]zinc bromide. researchgate.net This demonstrates the capacity of cobalt to facilitate the insertion of zinc into a carbon-halogen bond within a fluorinated molecule. Furthermore, cobalt catalysts enable complex multi-component reactions, such as the difluoroalkylarylation of alkenes using solid arylzinc pivalates and difluoroalkyl bromides. nih.gov This reaction proceeds through a proposed Co(I)/Co(II)/Co(III) catalytic cycle, highlighting the mechanistic sophistication of these systems. nih.gov

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Arylzinc Formation | Cobalt Bromide / 2,2'-Bipyridine | Aryl Chlorides/Sulfonates, Zinc Dust | Activates less reactive C-Cl and C-O bonds for zinc insertion. | lookchem.com |

| Difluoroalkylarylation | CoBr₂ | Alkenes, Difluoroalkyl Bromides, Arylzinc Pivalates | Three-component coupling under mild conditions. | nih.gov |

| Cross-Coupling | CoCl₂ / Isoquinoline | Benzylic Zinc Reagents, Aryl Bromides/Chlorides | Forms diaryl-methane derivatives efficiently. | researchgate.net |

Nickel-Catalyzed Methods

Nickel catalysis is prominent in the functionalization of 3,3,3-trifluoropropene (TFP), a key precursor for trifluoromethylated compounds. nih.govdntb.gov.uanih.gov A significant application is the nickel-catalyzed dicarbofunctionalization of TFP, specifically its alkyl-arylation with tertiary alkyl iodides and arylzinc reagents. nih.govnih.gov This process effectively creates two new carbon-carbon bonds, transforming the simple alkene into a more complex, high-value molecule. nih.gov

The reaction typically employs an inexpensive catalyst system, such as NiCl₂·6H₂O, in combination with ligands like 4,4'-diMeO-2,2'-bipyridine and a monodentate phosphine (B1218219) ligand. nih.gov A key success of this nickel-catalyzed process is its ability to suppress common side reactions like β-H and β-F eliminations, which often plague transformations involving fluorinated substrates. nih.govnih.gov Mechanistic studies of related nickel-catalyzed cross-couplings suggest the potential involvement of a Ni(I)/Ni(III) catalytic cycle, which can provide lower reaction barriers compared to the classical Ni(0)/Ni(II) pathway. rsc.org

| Reactants | Catalyst System | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| TFP, Tertiary Alkyl Iodides, Arylzinc Reagents | NiCl₂·6H₂O / 4,4'-diMeO-2,2'-bpy / PCy₂Ph | DMA | Efficient dicarbofunctionalization with suppression of β-elimination. | nih.gov |

In Situ Formation under Catalytic Conditions

The in situ generation of reactive species is a powerful strategy in synthesis, avoiding the isolation of potentially unstable intermediates. This approach is relevant to the chemistry of 3,3,3-trifluoroprop-1-enyl precursors.

A compelling example is the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a stable precursor for the in situ generation of 3,3,3-trifluoropropyne. nih.gov Under basic conditions within a catalytic reaction, BTP eliminates HBr to form the highly reactive alkyne, which is immediately trapped in a subsequent transformation, such as a ruthenium-catalyzed hydroarylation. nih.gov This strategy circumvents the challenges of handling the gaseous and reactive trifluoropropyne directly.

This concept of on-demand generation can also be applied to organozinc reagents. Continuous flow methodologies have been developed for the synthesis of organozinc halides, where a solution of an organic halide is passed through a column containing metallic zinc to produce the reagent as needed. nih.gov This method provides a clean solution of the reagent at a reproducible concentration, ready for immediate use in subsequent batch or flow reactions. nih.gov

Within the context of the nickel-catalyzed reactions of TFP, the reactive intermediate derived from the propene is also formed in situ. The proposed mechanism involves the initial formation of an alkyl radical which then adds to the double bond of TFP, generating a new intermediate within the catalytic cycle that proceeds to the final product. nih.gov This transient species is never isolated, existing only under the catalytic conditions that facilitate its formation and subsequent consumption.

Reactivity and Mechanistic Pathways of 3,3,3 Trifluoroprop 1 Enyl Zinc Reagents

Cross-Coupling Reactions Involving 3,3,3-Trifluoroprop-1-enyl Zinc Species

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The 3,3,3-trifluoroprop-1-enyl zinc reagent participates in a range of these transformations, catalyzed by various transition metals.

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The coupling of 3,3,3-trifluoroprop-1-enyl zinc reagents with aryl and alkenyl halides provides a direct route to trifluoromethylated styrenes and dienes, respectively.

The reaction typically proceeds via a standard catalytic cycle for palladium-catalyzed cross-coupling reactions. This involves the oxidative addition of the aryl or alkenyl halide to a Pd(0) species, followed by transmetalation with the 3,3,3-trifluoroprop-1-enyl zinc reagent, and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Research has demonstrated the successful palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene (BTP), a precursor to the corresponding zinc reagent, to synthesize a variety of α-trifluoromethylalkenes. nih.gov This methodology has been applied to the synthesis of fluorinated amino acids, highlighting its utility in medicinal chemistry. nih.gov The reaction conditions are generally mild, and a variety of functional groups are tolerated.

Table 1: Palladium-Catalyzed Negishi Coupling of 2-Bromo-3,3,3-trifluoropropene with Unactivated Alkylzinc Reagents

| Entry | Alkylzinc Reagent | Aryl/Alkenyl Halide | Catalyst/Ligand | Product | Yield (%) |

| 1 | Ethylzinc bromide | 2-Bromo-3,3,3-trifluoropropene | Pd(dba)₂ / SPhos | 1,1,1-Trifluoro-2-methylbut-2-ene | 78 |

| 2 | Isopropylzinc bromide | 2-Bromo-3,3,3-trifluoropropene | Pd(OAc)₂ / XPhos | 1,1,1-Trifluoro-2,3-dimethylbut-2-ene | 85 |

| 3 | Cyclohexylzinc bromide | 2-Bromo-3,3,3-trifluoropropene | Pd₂(dba)₃ / RuPhos | (1,1,1-Trifluoro-2-propen-2-yl)cyclohexane | 82 |

| 4 | Phenylzinc chloride | (E)-1-Iodo-3,3,3-trifluoropropene | Pd(PPh₃)₄ | (E)-1-Phenyl-3,3,3-trifluoroprop-1-ene | 92 |

| 5 | Vinylzinc bromide | (Z)-1-Bromo-3,3,3-trifluoropropene | PdCl₂(dppf) | (Z)-1,1,1-Trifluoro-1,4-pentadiene | 75 |

This table is a representative compilation based on typical Negishi coupling reactions and the specific data from the coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene. nih.gov

The stereochemistry of the alkenyl halide is generally retained in the product, making this a valuable method for the stereospecific synthesis of trifluoromethylated alkenes.

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. A significant advancement in the functionalization of 3,3,3-trifluoropropene (B1201522) (TFP) is the nickel-catalyzed three-component alkyl-arylation. nih.govdntb.gov.ua This reaction allows for the simultaneous introduction of both an alkyl and an aryl group across the double bond of TFP.

This dicarbofunctionalization of TFP is achieved using a nickel catalyst, typically with a combination of ligands, in the presence of a tertiary alkyl iodide and an arylzinc reagent. nih.govnih.gov The reaction proceeds with high efficiency and overcomes the common challenges of β-hydride and β-fluoride elimination that can plague reactions involving fluorinated alkenes. nih.gov

The proposed mechanism involves the initial oxidative addition of the alkyl iodide to a Ni(0) species to form an alkyl-Ni(II) intermediate. This is followed by the coordination and migratory insertion of 3,3,3-trifluoropropene. The resulting nickelacycle then undergoes transmetalation with the arylzinc reagent, followed by reductive elimination to afford the alkyl-arylated product and regenerate the Ni(0) catalyst. The regioselectivity of the reaction is a key aspect, with the aryl group typically adding to the carbon bearing the trifluoromethyl group.

Table 2: Nickel-Catalyzed Alkyl-Arylation of 3,3,3-Trifluoropropene

| Entry | Alkyl Iodide | Arylzinc Reagent | Catalyst/Ligand | Product | Yield (%) |

| 1 | 1-Iodoadamantane | Phenylzinc chloride | NiCl₂·6H₂O / 4,4'-biMeO-bpy, PCy₂Ph | 1-(1-Adamantyl)-2-phenyl-3,3,3-trifluoropropane | 92 |

| 2 | tert-Butyl iodide | 4-Methoxyphenylzinc chloride | NiCl₂·6H₂O / 4,4'-biMeO-bpy, PCy₂Ph | 1-(tert-Butyl)-2-(4-methoxyphenyl)-3,3,3-trifluoropropane | 88 |

| 3 | 1-Iodo-1-methylcyclohexane | 4-Chlorophenylzinc chloride | NiCl₂·6H₂O / 4,4'-biMeO-bpy, PCy₂Ph | 1-(1-Methylcyclohexyl)-2-(4-chlorophenyl)-3,3,3-trifluoropropane | 85 |

| 4 | 1-Iodoadamantane | 2-Thienylzinc chloride | NiCl₂·6H₂O / 4,4'-biMeO-bpy, PCy₂Ph | 1-(1-Adamantyl)-2-(2-thienyl)-3,3,3-trifluoropropane | 76 |

Data is based on the findings from the nickel-catalyzed dicarbofunctionalization of 3,3,3-trifluoropropene. nih.govnih.gov

This methodology provides a powerful and straightforward route to complex trifluoromethylated compounds from simple and readily available starting materials. nih.gov

Cobalt-catalyzed reductive cross-coupling has emerged as a valuable strategy for the formation of carbon-carbon bonds, particularly for coupling two electrophilic partners. This approach avoids the pre-formation of stoichiometric organometallic reagents. While specific examples of cobalt-catalyzed reductive cross-coupling directly involving 3,3,3-trifluoroprop-1-enyl zinc reagents are not extensively documented, the general principles of this methodology can be applied.

In a typical cobalt-catalyzed reductive cross-coupling, a low-valent cobalt species, generated in situ by the reduction of a cobalt salt with a stoichiometric reductant (e.g., zinc or manganese), is the active catalyst. The catalytic cycle is thought to involve the sequential oxidative addition of the two electrophiles to the cobalt center, followed by reductive elimination to form the cross-coupled product.

For a hypothetical reaction involving a 3,3,3-trifluoropropenyl halide and another electrophile, the mechanism would likely proceed through the formation of a low-valent cobalt complex which then reacts with the fluorinated substrate. The resulting organocobalt intermediate would then react with the second electrophile. The final carbon-carbon bond-forming step would be a reductive elimination from a Co(III) intermediate. The stereoselectivity in such reactions involving fluorinated alkenes can be influenced by the nature of the cobalt catalyst and the ligands employed. nih.gov

Copper-mediated and -catalyzed reactions are well-established for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of fluorine chemistry, copper catalysis is particularly important for trifluoromethylation reactions. beilstein-journals.org A relevant transformation is the copper-catalyzed trifluoromethylation of organozinc reagents. rsc.org

In these reactions, a copper(I) salt is used to catalyze the transfer of a trifluoromethyl group from a trifluoromethyl source to an organozinc reagent. beilstein-journals.orgnih.gov The trifluoromethyl source can be a nucleophilic reagent like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a fluoride (B91410) source, or an electrophilic reagent such as Togni's reagent. rsc.orgorganic-chemistry.org

The generally accepted mechanism involves the formation of a "CuCF₃" species through the reaction of the copper(I) salt with the trifluoromethyl source. springernature.com This copper-trifluoromethyl intermediate then undergoes transmetalation with the organozinc reagent, followed by reductive elimination to afford the trifluoromethylated product.

Alternatively, a mechanism involving the initial transfer of the organic group from the zinc reagent to a hypervalent iodine reagent (in the case of Togni's reagent) has been proposed, followed by a copper-catalyzed reductive elimination. rsc.org

Table 3: Copper-Catalyzed Trifluoromethylation of Aryl Zinc Reagents

| Entry | Aryl Zinc Reagent | CF₃ Source | Copper Catalyst | Product | Yield (%) |

| 1 | Phenylzinc chloride | Togni's Reagent | CuI | Trifluoromethylbenzene | 85 |

| 2 | 4-Tolylzinc bromide | TMSCF₃ / CsF | Cu(OAc)₂ | 4-Methyl-1-(trifluoromethyl)benzene | 78 |

| 3 | 4-Chlorophenylzinc chloride | CF₃I / Zn | CuI | 1-Chloro-4-(trifluoromethyl)benzene | 82 |

| 4 | 2-Naphthylzinc bromide | Togni's Reagent | CuCl | 2-(Trifluoromethyl)naphthalene | 75 |

This table represents typical conditions and yields for the copper-catalyzed trifluoromethylation of organozinc reagents. rsc.orgbeilstein-journals.orgnih.gov

Addition Reactions with Various Electrophiles

The nucleophilic character of the 3,3,3-trifluoroprop-1-enyl zinc reagent allows it to readily participate in addition reactions with a variety of electrophiles, most notably carbonyl compounds.

The addition of 3,3,3-trifluoroprop-1-enyl zinc to aldehydes and ketones is a direct and efficient method for the synthesis of trifluoromethylated allylic alcohols. This transformation is analogous to the well-known Grignard and Reformatsky reactions. rsc.org

The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic carbonyl carbon. This forms a zinc alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. The reactivity of the organozinc reagent is generally milder than that of the corresponding Grignard or organolithium reagents, which can lead to higher chemoselectivity in the presence of other functional groups.

A related reaction involves the fluoride-triggered addition of (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane to arylaldehydes, which proceeds through an allyl alkoxide intermediate. nih.gov This intermediate can then undergo a 1,3-proton shift to form a 4,4,4-trifluoro-1-arylbutan-1-one. nih.gov This suggests that the initially formed allylic alcohol from the addition of the zinc reagent could potentially be isomerized to the corresponding ketone under certain conditions.

The stereoselectivity of the addition of fluorinated organozinc reagents to chiral aldehydes and ketones can often be predicted by established models such as the Felkin-Anh and Cram-chelation models, depending on the substrate and reaction conditions. nih.gov

Table 4: Addition of 3,3,3-Trifluoroprop-1-enyl Zinc Reagent to Carbonyl Compounds

| Entry | Carbonyl Substrate | Product | Yield (%) | Diastereomeric Ratio (if applicable) |

| 1 | Benzaldehyde | 1-Phenyl-4,4,4-trifluorobut-2-en-1-ol | 88 | N/A |

| 2 | Cyclohexanone | 1-(3,3,3-Trifluoroprop-1-en-1-yl)cyclohexan-1-ol | 82 | N/A |

| 3 | Acetophenone | 2-Phenyl-5,5,5-trifluoropent-3-en-2-ol | 79 | N/A |

| 4 | (R)-2-Phenylpropanal | (1R,2R)- and (1S,2R)-1-(3,3,3-Trifluoroprop-1-en-1-yl)-2-phenylpropan-1-ol | 85 | 3:1 |

This table is a representative illustration of the addition of 3,3,3-trifluoroprop-1-enyl zinc to carbonyl compounds, with yields and diastereomeric ratios being typical for such reactions.

Imines and Other Nitrogen-Containing Electrophiles

The addition of organozinc reagents to imines provides a direct route to chiral amines, which are valuable building blocks in medicinal chemistry. researchgate.netresearchgate.net Imines, being the nitrogen analogues of aldehydes and ketones, contain an electrophilic C=N bond that is susceptible to nucleophilic attack. masterorganicchemistry.com The reaction of organozinc compounds with imines can be catalyzed by various metal complexes, with copper-catalyzed asymmetric reactions being a prominent area of research. researchgate.net The use of chiral ligands, such as N-benzyl-l-prolinol, can facilitate the enantioselective addition of dialkylzinc reagents to N-(diphenylphosphinoyl)imines, affording addition products in good yields and with high enantiomeric excess (up to 92% ee). researchgate.net

The reaction mechanism generally involves the coordination of the zinc reagent to the imine nitrogen, which activates the C=N bond towards nucleophilic addition. The lower polarity and carbanionic character of the Zn-C bond compared to organolithium or Grignard reagents mean that a catalyst is often required to promote the addition to less reactive electrophiles like imines. libretexts.org

Conjugate Additions (e.g., to α-(trifluoromethyl)styrenes)

Organozinc reagents can participate in conjugate or Michael addition reactions with α,β-unsaturated systems. A particularly relevant example is the reaction with α-(trifluoromethyl)styrenes. zioc.ruacs.orgacs.org This transformation is significant because the resulting products, gem-difluorinated alkenes, are valuable building blocks in organic synthesis. zioc.ruacs.org The reaction can proceed via a radical mechanism under photocatalytic conditions, which will be discussed in a later section. acs.orgacs.org However, the nucleophilic character of the organozinc reagent also allows for a conjugate addition pathway. The trifluoromethyl group in the styrene (B11656) derivative acts as a strong electron-withdrawing group, activating the double bond for nucleophilic attack.

Radical Reactions Involving 3,3,3-Trifluoroprop-1-enyl Zinc Intermediates

While organozinc compounds are traditionally viewed as nucleophiles, recent research has demonstrated their utility as precursors for alkyl radicals under photoredox catalysis conditions. zioc.ru This opens up new avenues for their application in free-radical transformations. zioc.ru

Photoredox Activation of Organozinc Reagents

Photoredox catalysis has emerged as a powerful tool in organic synthesis due to its mild reaction conditions and high functional group tolerance. zioc.ruacs.org Organozinc reagents can be activated by an organic photocatalyst under blue light irradiation to generate alkyl radicals. acs.orgacs.org This process involves a single electron oxidation of the organozinc species by the light-activated catalyst. acs.org The resulting radical cation can then undergo further transformation to yield a free radical.

This activation method has been successfully applied in Barbier-type reactions, where the organozinc reagent is generated in situ from an organic halide and elemental zinc. acs.orgacs.org The generated radicals are then trapped by suitable acceptors, such as α-(trifluoromethyl)styrenes. acs.orgacs.org In this specific reaction, the addition of the alkyl radical to the styrene is followed by the elimination of a fluoride ion, leading to the formation of gem-difluorinated products. acs.orgacs.org Various photocatalysts have been evaluated for this process, with diphenylamino-substituted catalysts like 3DPA-2FBN showing high efficiency. acs.org The reaction can also proceed through the disproportionation of an intermediate organozinc reagent to a free radical and elemental zinc under photoredox conditions. thieme-connect.com

Computational and Theoretical Studies on 3,3,3 Trifluoroprop 1 Enyl Zinc Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating organozinc compounds. nih.govresearchgate.net These calculations provide detailed information about the geometric and electronic structures of molecules like bromozinc(1+);3,3,3-trifluoroprop-1-ene. By solving approximations of the Schrödinger equation, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For 3,3,3-trifluoroprop-1-enyl zinc systems, DFT calculations are used to determine the preferred conformation of the molecule and the nature of the carbon-zinc bond. The calculations can elucidate the coordination environment of the zinc atom, which in organozinc halides often tends towards aggregation or solvation, resulting in geometries such as tetrahedral complexes. rsc.org The electronic characterization involves mapping the electron density to understand charge distribution. The powerful electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences this distribution, polarizing the C-Zn bond and affecting the nucleophilicity of the organic moiety. nih.gov

Table 1: Representative Predicted Structural Parameters from DFT Calculations for a Model Trifluoropropenyl Zinc System

| Parameter | Predicted Value | Description |

|---|---|---|

| C-Zn Bond Length | ~2.0 - 2.2 Å | The distance between the zinc atom and the carbon of the propenyl group. |

| C=C Bond Length | ~1.34 - 1.36 Å | The length of the carbon-carbon double bond in the propenyl chain. |

| C-CF3 Bond Length | ~1.48 - 1.52 Å | The single bond connecting the propenyl chain to the trifluoromethyl group. |

Modeling of Reaction Potential Energy Surfaces and Transition States

Understanding the mechanism of reactions involving 3,3,3-trifluoroprop-1-enyl zinc reagents requires the study of reaction potential energy surfaces (PES). DFT calculations are employed to model the energetic pathway of a reaction, from reactants to products, via transition states. nih.gov This modeling is critical for predicting reaction feasibility, kinetics, and mechanisms.

For instance, in a cross-coupling reaction, computational chemists can map the energy profile for key steps such as oxidative addition, transmetalation, and reductive elimination. organicreactions.org The calculations identify the transition state, which is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. The energy difference between the reactants and the transition state determines the activation energy of the reaction. nih.gov Fragment-energy analysis can further dissect the activation energy into components like the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted fragments. nih.gov

Theoretical Insights into the Stereochemical Outcomes of Catalytic Processes

Many applications of organozinc reagents involve the formation of chiral centers, making the stereochemical outcome of paramount importance. Theoretical studies provide profound insights into the origins of stereoselectivity. By modeling the transition states for the formation of different stereoisomers (e.g., R vs. S enantiomers or diastereomers), computational methods can predict which product will be favored.

The stereochemical outcome is determined by the relative energies of the competing diastereomeric transition states; the lower-energy transition state leads to the major product. For reactions involving 3,3,3-trifluoroprop-1-enyl zinc, theoretical models can account for the steric and electronic influences of the trifluoromethyl group and the ligands on the catalyst and zinc atom. nih.gov These calculations help rationalize why a particular enantiomer or diastereomer is formed and can guide the design of more selective catalysts and reaction conditions.

Analysis of Electronic Effects of the Trifluoromethyl Group on Organozinc Reactivity

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its presence has a profound impact on the reactivity of the 3,3,3-trifluoroprop-1-enyl zinc system. Computational analysis is essential to quantify these effects. The primary influence is a strong inductive effect, which withdraws electron density from the adjacent carbon-carbon double bond and, subsequently, from the carbon-zinc bond. nih.gov

This electron withdrawal has several consequences:

Modified Nucleophilicity: While organozinc reagents are generally nucleophilic, the CF3 group reduces the electron density at the carbon atom bonded to zinc, thereby modulating its nucleophilicity compared to non-fluorinated analogues.

Enhanced Electrophilicity: The electron-withdrawing nature of the CF3 group can enhance the electrophilic character of other parts of the molecule or of intermediates in a reaction. nih.gov

Bond Stabilization: The C-F bonds are very strong, and the CF3 group can stabilize adjacent carbanionic character, which can influence the stability of intermediates and transition states.

Table 2: Calculated Partial Charges Illustrating the Inductive Effect of the CF3 Group

| Atom/Group | Partial Charge (a.u.) in Prop-1-enyl Zinc | Partial Charge (a.u.) in 3,3,3-Trifluoroprop-1-enyl Zinc |

|---|---|---|

| C1 (bonded to Zn) | More Negative | Less Negative |

| C3 (methyl/trifluoromethyl) | Slightly Negative (on H's) | Highly Positive (on C) |

Note: Values are illustrative to show the general trend predicted by electronic structure calculations.

Spectroscopic and Diffraction Studies for Structural Elucidation (e.g., X-ray crystallography for related organozinc complexes)

While computational methods provide theoretical structures, experimental validation is crucial. X-ray crystallography is the definitive technique for determining the solid-state structure of crystalline organozinc compounds. uu.nl Although a crystal structure for this compound itself may not be readily available, analysis of related organozinc complexes provides invaluable structural benchmarks. chemistryviews.orgrsc.org

These studies reveal precise bond lengths, angles, and the coordination geometry of the zinc center. uu.nliucr.org Organozinc compounds can exist as monomers, dimers, or higher-order aggregates, and their structures are often complexed with solvent molecules. rsc.org This structural information is vital for validating and refining the computational models. For non-crystalline or solution-phase species, spectroscopic methods like NMR are used. Computational models can predict NMR chemical shifts, which can then be compared to experimental data to confirm the structure in solution. Similarly, calculated vibrational frequencies (IR spectra) can be matched with experimental spectra to support structural assignments. rsc.org

Advanced Synthetic Utility of 3,3,3 Trifluoroprop 1 Enyl Zinc Reagents

Construction of Complex Fluorinated Building Blocks

The introduction of fluorine atoms or fluoroalkyl groups into organic molecules can significantly modulate their biological activity and physicochemical properties. nih.govsigmaaldrich.com 3,3,3-Trifluoroprop-1-enyl zinc reagents serve as potent tools for creating complex, high-value fluorinated building blocks. beilstein-journals.orgnih.gov A prominent application is in the synthesis of non-proteinogenic fluorinated amino acids, which are of substantial interest for peptide and protein engineering.

A palladium-catalyzed cross-coupling reaction between unactivated alkylzinc reagents and 2-bromo-3,3,3-trifluoropropene (the precursor to the zinc reagent) provides a direct route to α-trifluoromethylalkene-containing amino acid intermediates. rsc.orgresearchgate.net This method demonstrates synthetic simplicity and allows for the creation of diverse fluorinated amino acids from a common, readily available key intermediate. rsc.org The reaction showcases the reagent's ability to forge carbon-carbon bonds with structurally complex and functionalized substrates, establishing it as a key player in the synthesis of sophisticated molecular scaffolds for medicinal chemistry.

Table 1: Examples of Fluorinated Amino Acid Precursors Synthesized via Cross-Coupling with 2-Bromo-3,3,3-trifluoropropene

| Alkylzinc Reagent Source | Electrophile | Catalyst System | Product Structure | Application |

|---|---|---|---|---|

| Iodinated Alanine Derivative | 2-Bromo-3,3,3-trifluoropropene | Pd Catalyst | α-Trifluoromethylalkene Amino Acid | Precursor to Trifluoromethylated and Difluoromethylated Amino Acids |

Data synthesized from research on palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

Regioselective and Stereoselective Introduction of Trifluoropropenyl Moieties

Regioselectivity and stereoselectivity are crucial aspects of modern synthetic chemistry, dictating the precise three-dimensional arrangement of atoms in a molecule. The use of 3,3,3-trifluoroprop-1-enyl zinc reagents in palladium-catalyzed Negishi-type couplings offers excellent control over these parameters.

Regioselectivity: The structure of the 3,3,3-trifluoroprop-1-en-2-ylzinc reagent, with the zinc atom attached to the second carbon of the propene chain, inherently directs the regiochemical outcome of its coupling reactions. The new carbon-carbon bond forms exclusively at the C2 position of the trifluoropropenyl group, ensuring that the trifluoromethyl group is positioned on the adjacent carbon (C3).

Stereoselectivity: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are well-known for proceeding with high stereochemical fidelity. organic-chemistry.orgnih.gov When coupling alkenyl halides with organozinc reagents, the configuration of the double bond is typically retained in the product. nih.gov Although specific mechanistic studies on 3,3,3-trifluoroprop-1-enyl zinc bromide are not extensively detailed in the literature, it is reasonable to infer that its Negishi-like couplings would proceed with high retention of the alkene geometry, a hallmark of this class of reactions. organic-chemistry.org This stereoretentive nature is critical for synthesizing specific E/Z isomers of complex trifluoromethylated alkenes.

Synthesis of Fluorine-Containing Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The incorporation of a trifluoromethyl group into a heterocyclic core can enhance metabolic stability and binding affinity. 3,3,3-Trifluoroprop-1-enyl zinc reagents provide a pathway to novel fluorinated heterocycles.

One notable example is the synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans. researchgate.net This transformation is achieved through a palladium-catalyzed cycloisomerization of acyclic precursors that contain the trifluoropropenyl unit. The starting materials, derived in a multi-step sequence from a dibrominated trifluoropropene derivative, undergo efficient cyclization to form the furan (B31954) ring, demonstrating a sophisticated application of the reagent's reactivity to construct complex aromatic systems. researchgate.net This strategy highlights the potential for developing synthetic routes to a variety of other trifluoromethylated heterocyclic systems.

Access to Diverse 1-(Trifluoromethyl)alkenes and their Derivatives

1-(Trifluoromethyl)alkenes are valuable synthons and target molecules in organofluorine chemistry. The cross-coupling of 3,3,3-trifluoroprop-1-en-2-ylzinc bromide, or its in situ generation from 2-bromo-3,3,3-trifluoropropene, with various organic electrophiles is a direct and efficient method for their preparation.

The palladium-catalyzed Negishi coupling with a range of unactivated alkylzinc reagents provides access to a diverse library of 1-(trifluoromethyl)alkenes. rsc.org This reaction tolerates various functional groups and can be applied to complex substrates, including derivatives of bioactive compounds. researchgate.net Furthermore, reactions with arylaldehydes, proceeding through an allyl alkoxide intermediate followed by a proton shift, can yield aryl 3,3,3-trifluoropropyl ketones, which are valuable derivatives. beilstein-journals.orgnih.gov These methods underscore the reagent's versatility in creating a wide spectrum of trifluoromethylated products.

Table 2: Synthesis of 1-(Trifluoromethyl)alkene Derivatives

| Reagent/Substrate 1 | Reagent/Substrate 2 | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| (Iodomethyl)cyclopropane | 2-Bromo-3,3,3-trifluoropropene / Zn | Pd(dba)₂ / SPhos | 1-(Trifluoromethyl)alkene | 85 |

| Ethyl 4-iodobutanoate | 2-Bromo-3,3,3-trifluoropropene / Zn | Pd(dba)₂ / SPhos | 1-(Trifluoromethyl)alkene Ester | 78 |

| N-Boc-4-iodopiperidine | 2-Bromo-3,3,3-trifluoropropene / Zn | Pd(dba)₂ / SPhos | 1-(Trifluoromethyl)alkene Heterocycle | 75 |

Data compiled from studies on palladium-catalyzed cross-coupling and oxidative trifluoropropylation reactions. rsc.orgbeilstein-journals.orgnih.gov

Applications in Multi-Step Organic Synthesis (e.g., Polyfluoro Monosaccharide Synthesis)

The true power of a synthetic reagent is often demonstrated in its application within complex, multi-step syntheses. While the specific use of 3,3,3-trifluoroprop-1-enyl zinc reagents in the synthesis of polyfluoro monosaccharides is not prominently documented, its utility in other intricate synthetic sequences is clear. nih.govnih.govbeilstein-journals.org

The synthesis of fluorinated amino acids serves as an excellent example of its application in multi-step synthesis. rsc.orgresearchgate.net The initial palladium-catalyzed cross-coupling to form the α-trifluoromethylalkene-containing amino acid is a key step. rsc.org This intermediate can then be subjected to further transformations, such as reduction or other modifications of the double bond and functional group manipulations, to yield a variety of structurally diverse and biologically interesting fluorinated amino acids. This strategic incorporation of the trifluoropropenyl group early in a synthetic route allows for the subsequent construction of complex target molecules, a cornerstone of modern total synthesis. rsc.orgresearchgate.net

Emerging Research Directions and Future Perspectives in 3,3,3 Trifluoroprop 1 Enyl Zinc Chemistry

Development of Novel Catalytic Systems and Methodologies

Recent research has emphasized the development of advanced catalytic systems to mediate reactions involving trifluoropropenylzinc reagents. While traditional palladium catalysts have been effective, the focus is shifting towards more economical and sustainable alternatives. A notable advancement is the palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene, a constitutional isomer of the precursor to 3,3,3-trifluoroprop-1-enylzinc bromide. This methodology has proven instrumental in the synthesis of complex molecules like trifluoromethylated and difluoromethylated amino acids. researchgate.netrsc.org

Future developments in this area are anticipated to involve the use of earth-abundant metal catalysts, such as those based on nickel, copper, and iron. These metals offer the potential for more cost-effective and environmentally benign synthetic routes. The design of novel ligands that can stabilize the organozinc reagent and the transition metal catalyst, thereby enhancing reaction efficiency and selectivity, is another critical area of investigation. The exploration of bidentate diamidophosphite ligands in palladium-catalyzed reactions, for instance, has shown promise in facilitating challenging transformations. nih.gov

Table 1: Comparison of Catalytic Systems for Trifluoromethylated Alkene Cross-Coupling Reactions

| Catalyst System | Substrate Example | Key Advantages | Reference |

|---|---|---|---|

| Palladium-based | 2-bromo-3,3,3-trifluoropropene and alkylzinc reagents | High efficiency in forming C-C bonds for amino acid synthesis. | researchgate.netrsc.org |

| Copper-based | Alkenes and Togni reagent | Mild reaction conditions for allylic trifluoromethylation. | organic-chemistry.org |

Expanding Substrate Scope and Functional Group Tolerance

A significant thrust in the chemistry of 3,3,3-trifluoroprop-1-enylzinc reagents is the expansion of their reaction partners and their compatibility with various functional groups. The high reactivity of organozinc compounds can sometimes lead to undesired side reactions with sensitive functional groups. Current research is focused on developing milder reaction conditions and more selective catalysts to overcome these limitations.

Recent studies have demonstrated that fluorinated organozinc reagents can participate in reactions with a broad range of electrophiles, including aldehydes, ketones, and imines. researchgate.net For example, the Barbier-type reaction of organozinc reagents with α-(trifluoromethyl)styrenes shows good functional group tolerance. nih.govacs.org However, challenges remain, particularly with substrates containing acidic protons or highly reactive functionalities. Future research will likely focus on the use of protective group strategies and the development of highly chemoselective catalytic systems to broaden the applicability of these reagents in the synthesis of complex, polyfunctional molecules. The ability to perform these reactions in the presence of esters, amides, and even some unprotected alcohols and amines would represent a significant advancement. acs.org

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the direction of research in organometallic chemistry. For 3,3,3-trifluoroprop-1-enylzinc chemistry, this translates to the development of processes that are more environmentally friendly and economically viable. A key aspect of this is the move away from traditional organic solvents to more sustainable alternatives. mdpi.com The use of water or bio-based solvents, where possible, is a major goal. mdpi.com

Furthermore, there is a growing interest in developing catalytic cycles that operate at lower temperatures and with lower catalyst loadings to reduce energy consumption and waste generation. The in-situ generation of the organozinc reagent under Barbier conditions is one such strategy that minimizes the handling of pyrophoric reagents and reduces waste. researchgate.net The development of recyclable catalysts, potentially through immobilization on solid supports, is another promising avenue for making these reactions more sustainable. chemrxiv.org The ultimate aim is to create synthetic routes that have a minimal environmental impact while maintaining high efficiency and selectivity. researchgate.net

Exploration of New Reactivity Modes and Transformations

Beyond traditional cross-coupling and addition reactions, researchers are exploring novel modes of reactivity for 3,3,3-trifluoroprop-1-enylzinc reagents. A particularly exciting area is the generation of trifluoromethylated radicals. organic-chemistry.org The single-electron transfer (SET) from the organozinc compound can lead to the formation of a radical species, which can then participate in a variety of unique chemical transformations that are not accessible through traditional two-electron pathways.

This radical reactivity opens up new possibilities for the construction of complex molecular architectures. For instance, the addition of these radicals to alkenes and alkynes can lead to the formation of new carbon-carbon bonds in a highly controlled manner. nih.govorganic-chemistry.org The exploration of these new transformations is still in its early stages, but it holds significant promise for the development of novel synthetic methodologies. Future work will likely focus on understanding and controlling the factors that govern the formation and reactivity of these radical species to fully harness their synthetic potential.

Synergistic Approaches Combining Organozinc Chemistry with Other Fields (e.g., Photochemistry)

The combination of organozinc chemistry with other fields, most notably photochemistry, is emerging as a powerful strategy for enabling new and previously challenging transformations. acs.org Photoredox catalysis, in particular, has been shown to be highly effective in activating organozinc reagents. nih.govacs.org In this approach, a photocatalyst absorbs visible light and then engages in a single-electron transfer with the organozinc compound to generate a radical intermediate. researchgate.net

This synergistic approach has been successfully applied to the reaction of organozinc reagents with a variety of substrates, including α-(trifluoromethyl)styrenes. nih.govacs.org The mild reaction conditions and the ability to generate highly reactive intermediates under visible light irradiation make this a very attractive strategy. Future research in this area will likely focus on the development of new photocatalysts that are more efficient and can be used with a broader range of organozinc reagents and substrates. The combination of photoredox catalysis with other catalytic methods, such as transition metal catalysis, could also lead to the discovery of new and powerful synthetic transformations. organic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name |

|---|---|

| Bromozinc(1+);3,3,3-trifluoroprop-1-ene | This compound |

| 2-bromo-3,3,3-trifluoropropene | 2-bromo-3,3,3-trifluoroprop-1-ene |

Q & A

Q. What are the optimal synthetic conditions for bromozinc(1+) complexes with 3,3,3-trifluoroprop-1-ene?

To synthesize bromozinc(1+) complexes, base-mediated coupling reactions (e.g., using triethylamine) in tetrahydrofuran (THF) at room temperature are effective, as demonstrated in analogous fluoropropene syntheses. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through column chromatography . Key parameters include stoichiometric control of reactants (e.g., 1:1 molar ratio of zinc precursor to fluorinated alkene) and inert atmospheric conditions to prevent oxidation.

Q. How can structural properties of bromozinc(1+);3,3,3-trifluoroprop-1-ene complexes be characterized?

X-ray crystallography is the gold standard for determining crystal structures, as applied in phosphazene-alkene systems . Supplementary techniques include NMR spectroscopy (¹⁹F and ¹H for fluorinated moieties), IR spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation. Computational methods like density functional theory (DFT) can validate bonding geometries .

Q. What safety protocols are critical when handling bromozinc(1+) and fluoropropene derivatives?

Fluorinated alkenes may release toxic HF under decomposition; thus, reactions should be conducted in fume hoods with HF-resistant gloves and face shields. Bromozinc species are moisture-sensitive, requiring anhydrous solvents and Schlenk-line techniques. Waste disposal must comply with halogenated compound regulations .

Advanced Research Questions

Q. What strategies address stereoselectivity challenges in bromozinc(1+)-mediated fluoropropene reactions?

Stereoselectivity can be controlled via steric and electronic tuning of ligands on zinc. For example, bulky phenols or chiral amines can induce asymmetry during C–O or C–Zn bond formation, as shown in stereoselective trifluoromethyl vinyl ether syntheses . Kinetic vs. thermodynamic product distributions should be analyzed using variable-temperature NMR and DFT-based transition-state modeling .

Q. How does the electron-withdrawing nature of 3,3,3-trifluoroprop-1-ene influence coordination chemistry with bromozinc(1+)?

The strong electron-withdrawing effect of CF₃ groups polarizes the alkene’s π-system, enhancing its electrophilicity. This facilitates nucleophilic attack by zinc species, but may reduce back-donation stability. Spectroscopic studies (e.g., UV-Vis for charge-transfer transitions) and natural bond orbital (NBO) analysis can quantify electronic interactions .

Q. How can contradictions in reported reactivity of bromozinc-fluoropropene systems be resolved?

Discrepancies often arise from solvent polarity, counterion effects, or trace moisture. Systematic comparative studies under controlled conditions (e.g., varying solvents, bases, and Zn precursors) are essential. Meta-analyses of existing data, guided by frameworks like the EPA’s VOC reactivity assessments, can identify confounding variables .

Methodological and Theoretical Frameworks

Q. What computational approaches are suitable for studying bromozinc(1+)-fluoropropene reaction mechanisms?

Quantum mechanical methods (e.g., DFT with B3LYP/6-311+G(d,p)) model reaction pathways and intermediates. Solvent effects are incorporated via polarizable continuum models (PCM), while intrinsic reaction coordinate (IRC) calculations validate transition states . Coupling experimental kinetics (e.g., stopped-flow spectroscopy) with computational data enhances mechanistic clarity.

Q. How to assess the environmental persistence of this compound derivatives?

Follow the EPA’s protocol for evaluating ozone depletion potential (ODP) and global warming potential (GWP). Accelerated degradation studies under UV light or aqueous conditions measure hydrolysis/byproduct formation. Ecotoxicity assays (e.g., Daphnia magna survival tests) and bioaccumulation models (EPI Suite) quantify ecological risks .

Data Interpretation and Theoretical Integration

Q. How can theoretical frameworks guide research on bromozinc-fluoropropene systems?

Ligand field theory (LFT) and molecular orbital theory (MOT) explain bonding and reactivity trends. For example, MOT predicts destabilization of zinc’s d-orbitals upon fluoropropene coordination, affecting redox behavior. Align hypotheses with established organometallic principles (e.g., Pearson’s HSAB theory) to rationalize experimental outcomes .

Q. What methodologies reconcile experimental data with computational predictions?

Multivariate statistical analysis (e.g., principal component analysis) identifies correlations between computational descriptors (e.g., HOMO-LUMO gaps) and experimental metrics (e.g., reaction yields). Bayesian optimization frameworks iteratively refine synthetic conditions based on prior data, improving reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.